VEGF Receptor 2 Kinase Inhibitor I

描述

VEGF Receptor 2 Kinase Inhibitor I is a potent inhibitor of VEGFR-2, a key receptor mediating angiogenesis . It is designed to inhibit the interaction of VEGF/VEGFR, the activity of VEGFR tyrosine kinase (TK), or VEGFR downstream signaling .

Synthesis Analysis

A series of novel substituted 4-anilinoquinazolines and their related compounds were designed and prepared by 3D modeling as potential inhibitors of VEGFR-2 . Compound I10 was found to be a more potent VEGFR-2 inhibitor than most of the listed drugs .Molecular Structure Analysis

The molecular structure of VEGF Receptor 2 Kinase Inhibitor I is designed to inhibit the interaction of VEGF/VEGFR . Small molecule type II/‘DFG-out’ inhibitors, their conformation, interaction at receptor binding pocket, and structural requirements to inhibit VEGFR-2 at the molecular level are discussed .Chemical Reactions Analysis

The chemical reactions involved in the action of VEGF Receptor 2 Kinase Inhibitor I primarily involve the inhibition of the VEGF/VEGFR interaction, the inhibition of the activity of VEGFR tyrosine kinase (TK), or the inhibition of VEGFR downstream signaling .Physical And Chemical Properties Analysis

The physical and chemical properties of VEGF Receptor 2 Kinase Inhibitor I are closely related to its molecular structure and its ability to inhibit the VEGF/VEGFR interaction .科学研究应用

VEGF and VEGFR-2 in Angiogenesis

VEGF receptor 2 (VEGFR-2) is crucial in angiogenesis, particularly in physiological processes like embryogenesis, skeletal growth, and reproductive functions, as well as in pathological angiogenesis in conditions like tumors and intraocular neovascular disorders. The impact of VEGF on endothelial cells is primarily mediated by VEGFR-2, which activates endothelial growth and survival signals. VEGFR-2 inhibitors are therefore significant in controlling angiogenesis in these contexts (Ferrara, Gerber, & Lecouter, 2003).

VEGFR-2 in Cancer Therapy

The inhibition of VEGFR-2 plays a critical role in cancer therapy. VEGF and its receptors, particularly VEGFR-2, are central in tumor angiogenesis. Inhibitors targeting VEGFR-2 have shown promise in suppressing solid tumor growth. These inhibitors work by blocking the angiogenic signals essential for tumor growth and metastasis. This has led to the development of various small molecules and antibodies that selectively inhibit VEGFR-2, showing potential in clinical settings for treating malignancies (Shibuya, 2003).

VEGFR-2 and Ocular Diseases

VEGF and VEGFR-2 are implicated in intraocular neovascularization associated with diseases like diabetic retinopathy and age-related macular degeneration. The targeting of VEGFR-2 for the prevention of angiogenesis and vascular leakage is being explored as a therapeutic strategy for these conditions. This highlights the importance of VEGFR-2 inhibitors not only in oncology but also in ophthalmology (Ferrara, Hillan, & Novotny, 2005).

VEGFR-2 in Drug Development

Pharmacological characterization of VEGFR-2 tyrosine kinase inhibitors like CP-547,632 reveals their potential in cancer therapy. These inhibitors are often orally bioavailable and target both VEGFR-2 and basic fibroblast growth factor (FGF) kinases, showing effectiveness in inhibiting angiogenesis, tumor growth, and preventing metastases. The exploration of such inhibitors has advanced the field of targeted cancer therapy (Beebe et al., 2003).

VEGFR-2 in Molecular Biology

The role of VEGFR-2 extends to basic molecular and cellular biology, where it plays a vital role in endothelial cell-specific processes. It is a key receptor in the signaling pathways that regulate endothelial cell proliferation, migration, and survival. Understanding VEGFR-2's biology is fundamental to developing new therapeutic strategies in various diseases, including cancer and vascular disorders (Ferrara, 2004).

Novel VEGFR-2 Inhibitors

Research on novel VEGFR-2 inhibitors, such as 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas, has shown significant potential in inhibiting VEGFR-2, leading to anti-angiogenic and antiproliferative effects in human umbilical vein endothelial cells. These findings contribute to the growing body of research aiming to develop more effective and specific inhibitors for therapeutic use (Soares et al., 2013).

安全和危害

Serious adverse effects connected to VEGF inhibitors are infrequent but among those listed are gastrointestinal perforation, arterial thromboembolic events, hypertensive crisis, neutropenia, complications with wound healing, haemorrhage, nephrotic syndrome, heart failure and reversible posterior leukoencephalopathy syndrome .

未来方向

属性

IUPAC Name |

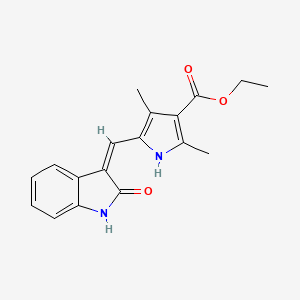

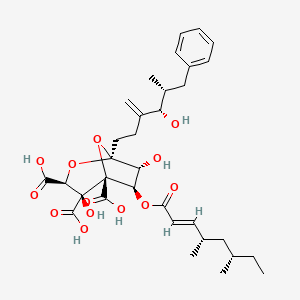

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUJUSJUVIXDQC-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

VEGF Receptor 2 Kinase Inhibitor I | |

CAS RN |

15966-93-5 | |

| Record name | Vegfr 2 kinase inhibitor I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015966935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 Kinase inhibitor I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEGFR 2 KINASE INHIBITOR I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07H877HUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)

![7-[(5-acetamido-6-amino-6-oxohexanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681086.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681088.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B1681099.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)